2-Benzoyl-3-phenylacrylic acid
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Overview
Description
2-Benzoyl-3-phenylacrylic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoyl-3-phenylacrylic acid can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature, followed by acidification to obtain the final product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated chalcones.
Scientific Research Applications
2-Benzoyl-3-phenylacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and as a fluorescent whitening agent
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-phenylacrylic acid involves its interaction with cellular components. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can disrupt cellular processes and lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Chalcone: The parent compound with a similar structure but without the benzoyl group.
Flavonoids: Compounds with a similar backbone but additional hydroxyl groups.
Isoflavonoids: Similar to flavonoids but with a different arrangement of the aromatic rings.
Uniqueness: 2-Benzoyl-3-phenylacrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-benzoyl-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12/h1-11H,(H,18,19)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPNMJHTRNHHAL-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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